molecular formula C18H18ClN3O6 B1202218 6-amino-4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester

6-amino-4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester

Cat. No. B1202218
M. Wt: 407.8 g/mol
InChI Key: AMTUZINQWIIGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester is a member of methoxybenzenes.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound , although not directly studied, is related to various chemicals that have been the subject of scientific research. One notable example is a compound synthesized in a one-pot reaction using hydroiodic acid for O-demethylation, lactonization, and nitro reduction to amine, which indicates potential for innovative synthetic pathways (Jilani, 2007). Another study focuses on sterically hindered derivatives of a similar compound, providing insights into the conformation and intramolecular interactions of such molecules (Nesterov et al., 2007).

Potential Biological Activities

The structural analogs of the compound have been investigated for various biological activities. For instance, certain derivatives have shown antimicrobial and antiproliferative activities, suggesting potential medicinal applications (Sheverdov et al., 2012). Similarly, compounds synthesized from reactions of methyl 2,4-dioxobutanoates have been found to possess significant antiproliferative and antimicrobial properties, which could be relevant for the development of new therapeutic agents (Sheverdov et al., 2014).

properties

Product Name

6-amino-4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester

Molecular Formula

C18H18ClN3O6

Molecular Weight

407.8 g/mol

IUPAC Name

methyl 6-amino-4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C18H18ClN3O6/c1-8-15(18(24)26-3)16(10(6-20)17(22)28-8)9-4-12(25-2)13(5-11(9)19)27-7-14(21)23/h4-5,16H,7,22H2,1-3H3,(H2,21,23)

InChI Key

AMTUZINQWIIGLW-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2Cl)OCC(=O)N)OC)C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2Cl)OCC(=O)N)OC)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-amino-4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester
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6-amino-4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester
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6-amino-4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester

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